molecular formula C9H13ClN2O2 B3211387 2-(4-Nitrophenyl)propan-2-amine hydrochloride CAS No. 1087719-23-0

2-(4-Nitrophenyl)propan-2-amine hydrochloride

Cat. No.: B3211387
CAS No.: 1087719-23-0
M. Wt: 216.66 g/mol
InChI Key: DLZQZCYMSGZZFX-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1087719-23-0 . It has a molecular weight of 216.67 and its IUPAC name is 2-(4-nitrophenyl)-2-propanamine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2.ClH/c1-9(2,10)7-3-5-8(6-4-7)11(12)13;/h3-6H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular formula is C9H13ClN2O2 .

Scientific Research Applications

Quantum Chemical Interpretation of Reactivities

Research has delved into the quantum chemical calculations to understand the reactivities of aliphatic amines and α-amino acids, including derivatives of 4-nitrophenyl compounds. By employing the Quantitative Structure-Property Relationship (QSPR) method, studies have shown how the reactivity rates of amino compounds with 4-nitrophenyl derivatives are influenced by electronic and geometrical characteristics (Kochetova, Kalinina, & Kustova, 2009).

Catalysis and Reduction of Nitro Compounds

Graphene-based catalysts have been extensively studied for their role in the reduction of nitro compounds to amines, a crucial transformation in organic synthesis. The reduction process is significant for producing various amines, including those derived from 4-nitrophenyl compounds, which find applications in drug synthesis, biologically active molecules, and environmental remediation (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Synthesis of Pharmaceutical Intermediates

The compound has been used as a key intermediate in the synthesis of pharmaceuticals. For instance, N-(2-Hydroxyethyl)-N-[3-(4-nitrophenyl)propyl]amine, derived from 2-(4-Nitrophenyl)propan-2-amine hydrochloride, serves as a crucial intermediate in the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug. This showcases the compound's utility in developing medications through multi-step organic syntheses (Sheng, 2007).

Development of Polymeric Materials

Novel hybrid polymers with backbones and side groups derived from 4-nitrophenyl compounds have been reported. These polymers exhibit unique electronic properties due to the strategic incorporation of 4-nitrophenyl derivatives, highlighting the role of such compounds in advancing materials science (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Photochemistry and Photochromism

The study of N-phenyl-2-aminotropones, including derivatives with nitro substituents, has provided insights into prototropic tautomerism and solid-state photochromism. Such research is pivotal for understanding the photophysical behavior of nitrophenyl compounds, potentially leading to the development of new photoreactive materials (Ito, Amimoto, & Kawato, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(4-nitrophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-9(2,10)7-3-5-8(6-4-7)11(12)13;/h3-6H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZQZCYMSGZZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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